2,7-diacetylthianthrene
Overview
Description
2,7-Diacetylthianthrene is an organic compound with the chemical formula C16H12O2S2. It is a derivative of thianthrene, characterized by the presence of acetyl groups at the 2 and 7 positions of the thianthrene ring. This compound is known for its yellow crystalline solid appearance and its solubility in organic solvents such as ether, chloroform, and dichloromethane .
Preparation Methods
2,7-Diacetylthianthrene can be synthesized through various methods. One common synthetic route involves the reaction of thianthrene with acetic anhydride in the presence of a basic catalyst such as potassium hydroxide or triethylamine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
2,7-Diacetylthianthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The acetyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions vary based on the specific reagents and conditions employed .
Scientific Research Applications
2,7-Diacetylthianthrene has several scientific research applications, including:
Chemistry: It is used as a starting material or reagent in organic synthesis reactions.
Biology: Research studies have explored its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It is employed in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,7-diacetylthianthrene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
2,7-Diacetylthianthrene can be compared with other thianthrene derivatives and similar compounds, such as:
Thianthrene: The parent compound, which lacks the acetyl groups.
2,7-Diisobutanoylthianthrene: A derivative with isobutanoyl groups instead of acetyl groups.
Other thianthrene derivatives: Compounds with different substituents at various positions on the thianthrene ring.
The uniqueness of this compound lies in its specific acetyl substitution pattern, which imparts distinct chemical and physical properties compared to other thianthrene derivatives .
Properties
IUPAC Name |
1-(7-acetylthianthren-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S2/c1-9(17)11-3-5-13-15(7-11)19-14-6-4-12(10(2)18)8-16(14)20-13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATVHFQKUCJQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578683 | |
Record name | 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50314-39-1 | |
Record name | 1,1'-(Thianthrene-2,7-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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